molecular formula C18H22N4O6 B13094504 [2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate CAS No. 20956-75-6

[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate

Cat. No.: B13094504
CAS No.: 20956-75-6
M. Wt: 390.4 g/mol
InChI Key: DKPGLODVUDYVFO-UHFFFAOYSA-N
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Description

[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate involves several steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrrolo[1,2-a]indole core: This can be achieved through cyclization reactions involving indole derivatives.

    Functional group modifications: Introduction of acetylamino, ethylamino, and hydroxy groups through selective reactions.

    Carbamate formation: The final step involves the reaction of the intermediate with a suitable carbamoylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols or amines using reducing agents.

    Substitution: Replacement of functional groups with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

20956-75-6

Molecular Formula

C18H22N4O6

Molecular Weight

390.4 g/mol

IUPAC Name

[2-acetamido-6-(ethylamino)-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate

InChI

InChI=1S/C18H22N4O6/c1-4-20-12-7(2)15(24)14-11(17(12)26)9(6-28-18(19)27)13-16(25)10(5-22(13)14)21-8(3)23/h10,16,20,25H,4-6H2,1-3H3,(H2,19,27)(H,21,23)

InChI Key

DKPGLODVUDYVFO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=O)C2=C(C1=O)C(=C3N2CC(C3O)NC(=O)C)COC(=O)N)C

Origin of Product

United States

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